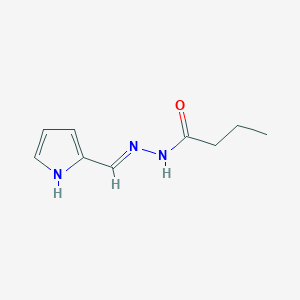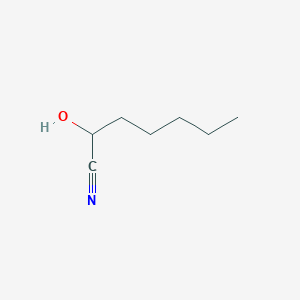
N'-((1H-Pyrrol-2-yl)methylene)butyrohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is an organic compound that features a pyrrole ring linked to a butanehydrazide moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide typically involves a Knoevenagel condensation reaction. This reaction is carried out between pyrrole aldehydes and butanehydrazide under basic conditions. The reaction is usually performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
Industrial production of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
1H-Pyrrol-2-ylmethylene derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable chemical properties.
Butanehydrazide derivatives: Compounds with a butanehydrazide moiety also show similar reactivity and applications.
Uniqueness
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is unique due to its specific combination of a pyrrole ring and butanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
113905-24-1 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
0 |
同义词 |
Butanoic acid, (1H-pyrrol-2-ylmethylene)hydrazide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




